2-Phenylethyl hept-2-enoate

Description

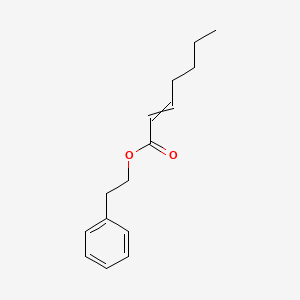

2-Phenylethyl hept-2-enoate is an unsaturated ester derived from hept-2-enoic acid and 2-phenylethanol. The compound’s structure features a phenethyl group esterified with hept-2-enoic acid, introducing a double bond at the second carbon of the aliphatic chain. This unsaturation likely influences its volatility, reactivity, and sensory properties compared to saturated esters like phenethyl heptanoate.

Properties

CAS No. |

114377-72-9 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-phenylethyl hept-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-11H,2-4,12-13H2,1H3 |

InChI Key |

SXDQRYUECGKRAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=O)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl hept-2-enoate typically involves esterification reactions. One common method is the reaction between 2-phenylethanol and hept-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. Reactive distillation is one such method, where the esterification reaction and the separation of the product occur simultaneously in a single unit. This method enhances the efficiency of the process and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl hept-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions to form amides and other esters, respectively.

Major Products Formed

Oxidation: Hept-2-enoic acid and phenylacetic acid.

Reduction: 2-Phenylethanol and hept-2-enol.

Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

2-Phenylethyl hept-2-enoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential antimicrobial properties and its role in biological signaling pathways.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Phenylethyl hept-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The ester group can undergo hydrolysis, releasing 2-phenylethanol and hept-2-enoic acid, which can further interact with various cellular pathways. The phenylethyl group can also participate in signaling pathways, influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Phenylethyl hept-2-enoate with structurally related esters and chromone derivatives, focusing on molecular properties, volatility, stability, and applications.

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₁₈O₂* | ~230* | Not listed | Unsaturated aliphatic chain (C=C at C2) |

| 2-Phenylethyl acetate | C₁₀H₁₂O₂ | 164.20 | 103-45-7 | Short saturated chain (C2) |

| Phenethyl heptanoate | C₁₅H₂₂O₂ | 234.34 | 5454-11-5 | Saturated aliphatic chain (C7) |

| 2-Phenylethyl anthranilate | C₁₅H₁₅NO₂ | 241.29 | 133-18-6 | Aromatic amino ester (anthranilic acid) |

| 2-(2-Phenylethyl)chromone | C₁₇H₁₄O₂ | 250.29 | Not listed | Chromone core with phenethyl substituent |

*Inferred based on structural analogs .

- Chromone Derivatives : Unlike esters, 2-(2-phenylethyl)chromones (e.g., in agarwood) feature a fused benzopyrone ring system, resulting in higher molecular weights (≥250 Da) and distinct fragmentation patterns in GC-MS .

Volatility and Stability

- Volatility: Shorter-chain esters like 2-phenylethyl acetate exhibit higher volatility, eluting earlier in GC-MS analyses, while longer-chain esters (e.g., phenethyl heptanoate) and unsaturated analogs (e.g., hept-2-enoate) show longer retention times .

- Thermal Stability: Heating reduces concentrations of volatile esters (e.g., 2-phenylethyl acetate and ethyl hexanoate) in beverages, suggesting similar heat sensitivity for hept-2-enoate .

Sensory and Functional Properties

*Inferred from structural analogs.

- Sensory Differentiation: 2-Phenylethyl acetate is a key volatile in beverages, contributing fruity notes, while anthranilate esters (e.g., phenethyl anthranilate) impart honey-like nuances . The unsaturated hept-2-enoate may offer sharper, greener aromas due to its double bond.

Analytical Characterization

- GC-MS Fragmentation : Esters like 2-phenylethyl acetate fragment via α-cleavage, producing ions at m/z 104 (phenethyl) and 60 (acetyl). Chromones, however, fragment at the CH₂–CH₂ bond between the chromone and phenyl groups, yielding m/z 160 (chromone ion) and 91 (benzyl ion) .

- Retention Behavior : Sesquiterpenes and chromones in agarwood elute earlier (retention time <38 min) than phenethyl esters (>38 min) in GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.